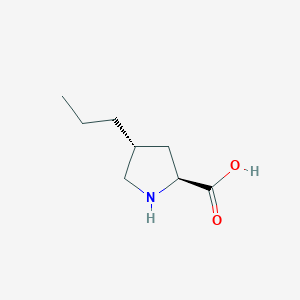
(4R)-4-Propyl-L-proline
説明
“(4R)-4-Propyl-L-proline” is an unusual amino acid . It is incorporated in the structure of the clinically used lincosamide antibiotic lincomycin . The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 .
Synthesis Analysis
“(2S,4R)-4-Propyl-L-proline” was prepared by alkylation of protected L-pyroglutamic acid using allyl bromide, followed by a two-step reduction of the resulting amide to yield protected 4-allyl-L-proline .Molecular Structure Analysis
The molecular structure of “(4R)-4-Propyl-L-proline” is adapted to accommodate a rare PPL precursor . When compared with L-proline specific ones, several large amino acid residues were replaced by smaller ones opening a channel which allowed the alkyl side chain of PPL to be accommodated .Chemical Reactions Analysis
The chemical reaction of “(4R)-4-Propyl-L-proline” involves the standalone adenylation domains strictly preferring their own natural substrate, PPL or L-proline . The substrate binding pocket rearrangement also allowed LmbC to effectively adenylate 4-butyl-L-proline and 4-pentyl-L-proline, substrates with even longer alkyl side chains, producing more potent lincosamides .科学的研究の応用
1. Role in Protein Folding and Structure
(4R)-4-Propyl-L-proline and other L-proline analogues play a crucial role in protein folding and structure. They are key for understanding cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogues are valuable for fundamental research and have industrial applications, such as in microorganisms that overproduce L-proline. They also show potential in adjusting biological, pharmaceutical, or physicochemical properties of peptides (Bach & Takagi, 2013).
2. Application in Peptide Synthesis
(4R)-4-Propyl-L-proline is utilized in 'proline editing', a method for synthesizing peptides with modified proline residues. This process allows for the production of various 4-substituted prolyl amino acids, enabling the creation of peptides with unique properties for potential applications in biochemistry and pharmaceuticals (Pandey et al., 2013).
3. Involvement in Lincosamide Antibiotic Synthesis
(4R)-4-Propyl-L-proline is incorporated into the structure of clinically used lincomycin antibiotics. Its unique properties enable the creation of more potent lincosamides, underlining its importance in antibiotic synthesis (Kadlcik et al., 2013).
4. Microbial Production and Gene Cloning
Research on microbial proline 4-hydroxylases, which convert L-proline to trans-4-hydroxy-L-proline, is essential for biotransformation processes in industrial settings. This includes the cloning of genes related to these enzymes for enhanced production (Shibasaki et al., 1999).
5. Structural Influence in Peptide Chemistry
(4R)-4-Propyl-L-proline derivatives significantly influence beta-turn structures in peptides. They can control the ring puckering propensities and thereby affect peptide conformation, which is critical in peptide chemistry and bioinformatics (Koivisto et al., 2010).
6. Exploration in Synthetic Biology
In synthetic biology, proline residues like (4R)-4-Propyl-L-proline are used to modulate the folding and stability of proteins. Their specific properties enable the design of proteins and cellular structures with enhanced characteristics compared to their native forms (Steiner et al., 2008).
7. Investigation in Protein Stability
The stability of proteins like the trp cage miniprotein can be tuned by substituting proline with derivatives like (4R)-4-Propyl-L-proline. This substitution affects the protein's main chain conformation and thermal stability, offering insights into protein engineering (Naduthambi & Zondlo, 2006).
8. Application in Heterogeneous Organocatalysis
(4R)-4-Propyl-L-proline is used in creating zirconium phosphate-supported L-proline catalysts. These catalysts are effective in asymmetric aldol addition reactions and illustrate the diverse applications of proline derivatives in organocatalysis (Calogero et al., 2011; Angeloni et al., 2014).
将来の方向性
特性
IUPAC Name |
(2S,4R)-4-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHUOKOFSXEEAW-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558776 | |
| Record name | (4R)-4-Propyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Propyl-L-proline | |
CAS RN |
31101-27-6 | |
| Record name | (4R)-4-Propyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



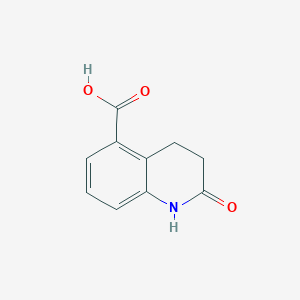
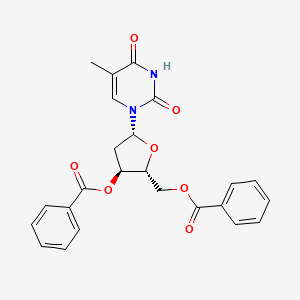
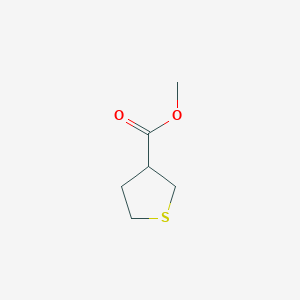
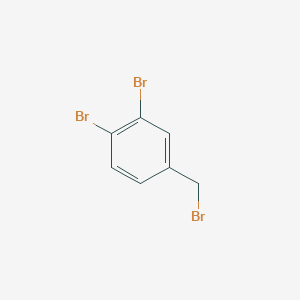
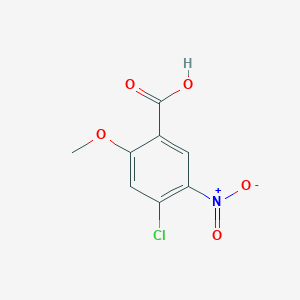
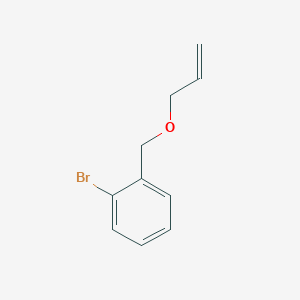
![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)
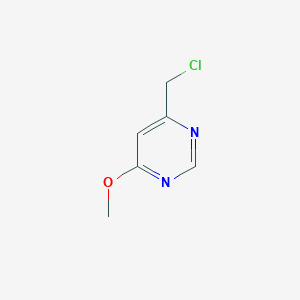
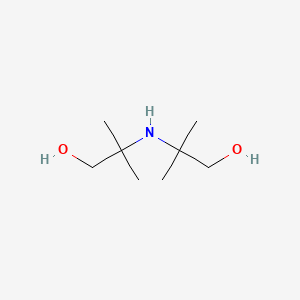

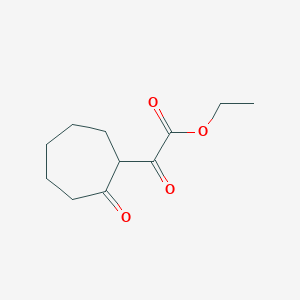
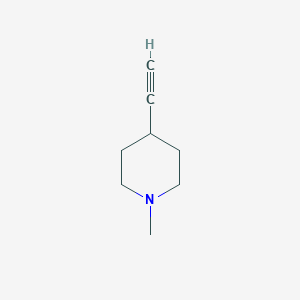
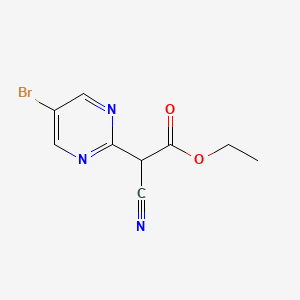
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)